(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
CAS No.: 98737-29-2
VCID: VC20741681
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chemical compound widely recognized for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its molecular formula is Synthesis(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can be synthesized through various methods involving the epoxidation of suitable precursors followed by the introduction of the Boc group on the amino functionality. ApplicationsThis compound plays a crucial role in the synthesis of:
Research FindingsRecent studies have focused on the compound's efficacy and safety profiles in various applications: Biological ActivityResearch indicates that (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane exhibits significant activity against HIV-1 protease, making it a valuable candidate for further drug development. Safety ProfileThe compound has been classified with specific safety measures due to its potential environmental hazards:
|
---|---|
CAS No. | 98737-29-2 |
Product Name | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane |
Molecular Formula | C15H21NO3 |
Molecular Weight | 263.33 g/mol |
IUPAC Name | tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate |
Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17) |
Standard InChIKey | NVPOUMXZERMIJK-QWHCGFSZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2 |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 |
Synonyms | N-[(1S)-1-[(2S)-2-Oxiranyl]-2-phenylethyl]-carbamic Acid 1,1-Dimethylethyl Ester;_x000B_(2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane; _x000B_[(1S)-1-((2S)-Oxiranyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester |
PubChem Compound | 9903372 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume